molecular formula C17H19N5O2 B15022197 9-(2-propoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one

9-(2-propoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B15022197
M. Wt: 325.4 g/mol
InChI Key: CADQBJNINOJPCE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 9-(2-PROPOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE involves several steps. One common method includes the cyclization of a precursor compound with appropriate reagents under controlled conditions. For instance, the cyclized product can be obtained by reacting a precursor with ethyl chloroformate at 55–60°C for 3 hours . The reaction progress is typically monitored by thin-layer chromatography (TLC). Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the propoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9-(2-PROPOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind effectively to proteins such as matrix metalloproteinase 9 and dihydroorotase, which are involved in cancer progression . By inhibiting these proteins, the compound can exert its anticancer effects. The exact molecular pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 9-(2-PROPOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE include other quinazoline derivatives such as:

  • Imidazo[1,2-c]quinazolines
  • 1,2,4-Tetrazolo[4,3-c]quinazolines
  • Pyrroloquinazolines
  • 4-Phenethylaminoquinazolines
  • 2,3,6-Trisubstituted aminoquinazolines
  • Benzothiazolyl quinazolinones

These compounds share similar core structures but differ in their substituents, which can significantly affect their biological activities and applications . The uniqueness of 9-(2-PROPOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE lies in its specific propoxyphenyl group, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

9-(2-propoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H19N5O2/c1-2-10-24-14-9-4-3-6-11(14)16-15-12(7-5-8-13(15)23)18-17-19-20-21-22(16)17/h3-4,6,9,16H,2,5,7-8,10H2,1H3,(H,18,19,21)

InChI Key

CADQBJNINOJPCE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=NN=NN24

Origin of Product

United States

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